(2E)-6-benzyl-2-(4-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
The compound (2E)-6-benzyl-2-(4-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione belongs to a class of fused heterocyclic systems featuring a thiazolo-triazine core substituted with benzyl and benzylidene moieties. Its structural uniqueness lies in the (2E)-stereochemistry of the 4-methoxybenzylidene group and the benzyl substitution at position 4.
Properties
Molecular Formula |
C20H15N3O3S |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
(2E)-6-benzyl-2-[(4-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C20H15N3O3S/c1-26-15-9-7-14(8-10-15)12-17-19(25)23-20(27-17)21-18(24)16(22-23)11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3/b17-12+ |
InChI Key |
NDOZWNYDIRWYNH-SFQUDFHCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-6-benzyl-2-(4-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with 6-benzyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-6-benzyl-2-(4-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2E)-6-benzyl-2-(4-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new biochemical assays and studying enzyme mechanisms.
Medicine
In medicinal chemistry, (2E)-6-benzyl-2-(4-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (2E)-6-benzyl-2-(4-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, as an enzyme inhibitor, it may block the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key analogues differ in substituents on the benzylidene group, the stereochemistry (E/Z), and substitutions at position 5. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparisons
*Estimated based on structural similarity.
Key Observations:
The 4-N(CH3)2 group () introduces strong electron-donating effects, which may increase solubility via basic nitrogen but reduce stability under acidic conditions .
Steric and Stereochemical Considerations: E vs. In contrast, (2Z)-isomers () adopt a cis orientation, which may hinder binding . Bulkier Substituents: The 3-ethoxy-4-propoxy group () introduces steric hindrance, likely reducing membrane permeability compared to the target compound’s smaller 4-methoxy group .
Position 6 Substitutions :
- The benzyl group in the target compound and enhances lipophilicity, favoring blood-brain barrier penetration. In contrast, the methyl group () offers reduced steric bulk but lower lipophilicity .
Spectral and Physical Properties
- IR/NMR Signatures: The 4-methoxy group in the target compound would show a sharp IR peak near 1250 cm⁻¹ (C-O stretch) and a singlet at δ ~3.8 ppm in ¹H NMR for the OCH3 protons. This contrasts with the 4-Br analogue (), which lacks OCH3 signals but exhibits deshielded aromatic protons . Stereochemical Confirmation: NOESY or ¹H-¹H coupling constants would differentiate E/Z isomers, as seen in and .
Melting Points :
- Derivatives with electron-withdrawing groups (e.g., 4-Br in ) generally exhibit higher melting points (>240°C) due to stronger intermolecular forces, whereas the target compound’s 4-OCH3 group may lower its melting point .
Biological Activity
The compound (2E)-6-benzyl-2-(4-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a member of the thiazolo-triazine family and has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and biological activities, particularly its antibacterial and antifungal properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a thiazole ring fused to a triazine component, which is essential for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The general synthetic route includes:
- Formation of the thiazole ring.
- Introduction of the benzylidene moiety.
- Final cyclization to form the triazine structure.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of thiazolo[3,2-b][1,2,4]triazines. For instance:
- In vitro studies demonstrated that derivatives of this class exhibited significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
- A comparative analysis with standard antibiotics like ciprofloxacin showed that certain derivatives had superior antibacterial effects .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| (2E)-6-benzyl... | Staphylococcus aureus | 25 |
| (2E)-6-benzyl... | Escherichia coli | 22 |
| Ciprofloxacin | Staphylococcus aureus | 20 |
| Ciprofloxacin | Escherichia coli | 18 |
Antifungal Activity
The compound also exhibits antifungal properties:
- Studies indicated that it was effective against various fungal strains such as Candida albicans and Candida glabrata, with inhibition rates comparable to fluconazole .
- The effectiveness was attributed to its ability to disrupt fungal cell membranes or inhibit key enzymes involved in cell wall synthesis.
| Fungal Strain | Inhibition Rate (%) |
|---|---|
| Candida albicans | 30.37 |
| Candida glabrata | 28.14 |
The mechanism of action for these compounds is believed to involve:
- DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit enzymes such as DNA topoisomerase II, which is crucial for bacterial DNA replication .
Case Studies
Several case studies have been documented regarding the biological efficacy of thiazolo[3,2-b][1,2,4]triazines:
- Study on Antibacterial Efficacy : A recent study synthesized various derivatives and tested their antibacterial activity. Compounds with electron-withdrawing groups showed enhanced activity against gram-positive bacteria .
- Antifungal Screening : Another study focused on antifungal activity where derivatives were screened against multiple strains of fungi. The results indicated that modifications at specific positions significantly improved efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
